5-bromo-N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Overview
Description
5-bromo-N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a bromine atom and a carboxamide group, along with a hydrazinyl and methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Hydrazinyl and Methoxyphenyl Moiety: The hydrazinyl and methoxyphenyl groups are introduced through condensation reactions involving hydrazine derivatives and methoxybenzaldehyde.
Coupling Reaction: The final step involves coupling the brominated furan ring with the hydrazinyl and methoxyphenyl moiety under suitable conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, forming corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols, amines, and hydrazides.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation, apoptosis, and angiogenesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl and methoxyphenyl moieties contribute to its potential as a versatile intermediate in synthetic chemistry and its promising bioactivity in medicinal applications.
Properties
IUPAC Name |
5-bromo-N-[(E)-3-hydrazinyl-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4/c1-22-10-4-2-9(3-5-10)8-11(14(20)19-17)18-15(21)12-6-7-13(16)23-12/h2-8H,17H2,1H3,(H,18,21)(H,19,20)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPUJGWXQJXSBF-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NN)NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NN)/NC(=O)C2=CC=C(O2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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